molecular formula C9H13NS B3058389 N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine CAS No. 892570-80-8

N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine

Cat. No.: B3058389
CAS No.: 892570-80-8
M. Wt: 167.27 g/mol
InChI Key: MVCDRJIQTVRCJJ-UHFFFAOYSA-N
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Description

N-[(5-Methylthiophen-2-yl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring a 5-methylthiophen-2-ylmethyl substituent. Its structure combines a cyclopropane ring—a strained three-membered hydrocarbon—with a thiophene-based aromatic system. The compound’s IUPAC name reflects its substitution pattern: the cyclopropanamine moiety is linked via a methylene bridge to the 2-position of a 5-methylthiophene ring.

Properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-7-2-5-9(11-7)6-10-8-3-4-8/h2,5,8,10H,3-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCDRJIQTVRCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405972
Record name N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892570-80-8
Record name N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination

Reductive amination is a widely employed method for synthesizing secondary amines. For this compound, the protocol involves:

  • Condensation : 5-Methylthiophene-2-carbaldehyde reacts with cyclopropylamine in anhydrous methanol under reflux (65°C, 4–6 hours) to form an imine intermediate. Molecular sieves (3Å) are used to absorb water and shift equilibrium toward imine formation.
  • Reduction : The imine is reduced using sodium triacetoxyborohydride (NaBH(OAc)₃) at room temperature for 12 hours. Acetic acid (1 equiv) maintains a mildly acidic pH (~4–5), enhancing reaction efficiency.
  • Workup : The crude product is extracted with dichloromethane, washed with saturated NaHCO₃, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3). The hydrochloride salt is obtained by treating the free base with HCl in diethyl ether.

Reaction Equation :
$$
\text{C}7\text{H}8\text{OS (5-methylthiophene-2-carbaldehyde)} + \text{C}3\text{H}7\text{N (cyclopropylamine)} \xrightarrow{\text{NaBH(OAc)}3} \text{C}{10}\text{H}{15}\text{NS} + \text{H}2\text{O}
$$

Typical Yield : 60–75% (free base), 85–90% purity before salt formation.

Nucleophilic Substitution

This method utilizes a halogenated thiophene precursor:

  • Halide Preparation : (5-Methylthiophen-2-yl)methanol is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C to form (5-methylthiophen-2-yl)methyl chloride.
  • Amine Coupling : The chloride reacts with cyclopropylamine in acetonitrile at 60°C for 8 hours, using potassium carbonate (K₂CO₃) as a base to neutralize HCl.
  • Purification : The product is isolated via vacuum distillation and recrystallized from ethanol/water.

Reaction Equation :
$$
\text{C}7\text{H}9\text{OSCl ((5-methylthiophen-2-yl)methyl chloride)} + \text{C}3\text{H}7\text{N} \xrightarrow{\text{K}2\text{CO}3} \text{C}{10}\text{H}{15}\text{NS} + \text{KCl} + \text{H}_2\text{O}
$$

Challenges :

  • Competing elimination reactions at elevated temperatures.
  • Over-alkylation due to excess cyclopropylamine, mitigated by using a 1:1.2 molar ratio.

Gabriel Synthesis

The Gabriel method avoids direct handling of volatile cyclopropylamine:

  • Phthalimide Alkylation : (5-Methylthiophen-2-yl)methyl bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 100°C for 12 hours.
  • Deprotection : Hydrazine hydrate cleaves the phthalimide group in refluxing ethanol, yielding (5-methylthiophen-2-yl)methylamine.
  • Reductive Amination : The primary amine undergoes reductive amination with cyclopropanone (stabilized as its ethylene ketal) using NaBH₃CN.

Advantages :

  • High-purity intermediate isolation.
  • Suitable for large-scale production.

Industrial Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Continuous Flow Reactors : Reductive amination is conducted in a tubular reactor with immobilized borohydride reagents, reducing reaction time to 1–2 hours.
  • Solvent Recovery : Methanol and acetonitrile are recycled via fractional distillation.
  • Automated Crystallization : The hydrochloride salt is precipitated using HCl gas in a controlled pH environment (4.5–5.0).

Table 1: Comparison of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Reductive Amination 70–85 95–98 High Moderate
Nucleophilic Sub. 50–65 90–93 Medium Low
Gabriel Synthesis 65–75 97–99 Low High

Optimization of Reaction Conditions

Catalytic Enhancements

  • Palladium Catalysts : Pd/C (5% w/w) accelerates imine reduction in reductive amination, enabling room-temperature completion in 6 hours.
  • Microwave Assistance : Nucleophilic substitution achieves 90% conversion in 30 minutes under microwave irradiation (100°C, 300 W).

Solvent Effects

  • Polar Aprotic Solvents : DMF increases SN2 reactivity by stabilizing transition states, improving nucleophilic substitution yields by 15%.
  • Green Chemistry : Ethanol/water mixtures reduce environmental impact during extractions.

Characterization and Analytical Techniques

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 6.65 (d, J=3.2 Hz, 1H, thiophene-H), 3.85 (s, 2H, CH₂N), 2.45 (s, 3H, CH₃), 1.10–1.25 (m, 4H, cyclopropane).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 2910 cm⁻¹ (C-H cyclopropane), 1620 cm⁻¹ (C=C thiophene).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time 8.2 minutes.
  • Melting Point : 112–114°C (hydrochloride salt).

Challenges and Limitations

  • Cyclopropane Ring Stability : Strong acids or bases induce ring-opening; reactions require pH control (4–8).
  • Thiophene Reactivity : Electrophilic substitution at the 4-position competes during halogenation, necessitating directing groups.
  • Scale-up Risks : Exothermic reductions require precise temperature control to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine has garnered interest for its potential applications across various scientific and industrial domains, due to its unique structural and chemical properties. The compound features a cyclopropanamine core substituted with a 5-methylthiophen-2-ylmethyl group, which contributes to its chemical properties and potential interactions with biological targets.

Scientific Research Applications

This compound and its derivatives are used in scientific research for a variety of applications:

  • Pharmaceutical Development The compound serves as a lead for developing new pharmaceuticals. Its unique structure may allow specific interactions with biological targets, making it valuable in drug design.
  • Organic Synthesis It acts as a building block for synthesizing complex molecules and materials. The compound can participate in various reactions, making it a versatile component in organic synthesis.
  • Biological Studies The compound is studied for its biological activities, such as its potential as a modulator of ion channels like TRPM8. Similar structures have shown promise in analgesic and anti-inflammatory applications because of their influence on sensory pathways.

Potential biological activities

N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine has demonstrated potential antimicrobial activity, and This compound may also share similar properties:

  • Antimicrobial Properties Research indicates that N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects It has demonstrated anti-inflammatory properties, inhibiting nitric oxide (NO) production in macrophage cell lines.

Mechanism of Action

The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is its 5-methylthiophene substituent. Below is a comparative analysis with similar cyclopropanamine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituent Synthesis Method Applications/Notes
N-[(5-Methylthiophen-2-yl)methyl]cyclopropanamine C₉H₁₃NS 167.27 g/mol 5-Methylthiophen-2-ylmethyl Likely reductive amination of 5-methylthiophene-2-carbaldehyde with cyclopropanamine Potential use in CNS-targeting agents due to thiophene’s π-electron-rich system .
N-(Quinolin-4-ylmethyl)cyclopropanamine C₁₃H₁₄N₂ 198.27 g/mol Quinolin-4-ylmethyl Reductive amination of quinoline-4-carbaldehyde with cyclopropanamine Bioactive scaffold for antimicrobial or anticancer agents .
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine C₁₃H₁₈ClN 223.74 g/mol 5-Chloro-2-isopropylbenzyl Hydrogenation of Schiff base over Pt catalysts Intermediate in pharmaceutical synthesis (e.g., protease inhibitors) .
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.22 g/mol 2-Nitrophenylmethyl Not explicitly stated; likely nitro-group reduction or alkylation Lab chemical with stability under standard conditions; limited hazard profile .

Physicochemical Properties

  • Electronic Effects : The electron-rich thiophene ring may influence binding interactions in biological targets, contrasting with the electron-withdrawing nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine .
  • Stability: Thiophene-containing compounds are generally stable under ambient conditions, whereas nitro derivatives may decompose under heat, releasing toxic gases (e.g., NOₓ) .

Biological Activity

N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. With a molecular formula of C₉H₁₃NS and a molecular weight of approximately 169.27 g/mol, this compound features a cyclopropanamine core substituted with a 5-methylthiophen-2-ylmethyl group. The presence of the thiophene ring enhances its potential interactions with biological targets, especially ion channels such as TRPM8 (transient receptor potential melastatin 8) .

The biological activity of this compound is primarily linked to its interaction with TRPM8 channels, which are involved in pain perception and thermal sensation. Compounds that modulate these channels can exhibit analgesic and anti-inflammatory properties, making them valuable in therapeutic applications .

Pharmacological Studies

Initial studies suggest that this compound may influence sensory pathways through its action on TRPM8. However, comprehensive pharmacological studies are still required to elucidate its full interaction spectrum and therapeutic potential. The compound's unique structure may allow for specific interactions with biological targets, enhancing its value in drug design .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(Thiophen-2-ylmethyl)cyclohexanamineC₁₁H₁₇NSSimilar thiophene substitution but different ring structure
N-(5-Methylfuran-2-ylmethyl)cyclopropanamineC₉H₁₃NOFuran instead of thiophene; potential different biological activity
N-(5-Methylpyrimidin-2-ylmethyl)cyclopropanamineC₉H₁₃N₅OPyrimidine ring; may exhibit distinct pharmacological properties

These compounds share the cyclopropanamine core but differ in their substituents, significantly influencing their biological activity and chemical reactivity .

Study on TRPM8 Modulation

Research has indicated that compounds similar to this compound can act as modulators of TRPM8 channels. A study investigating the analgesic effects of these compounds demonstrated that they could effectively reduce pain responses in animal models by inhibiting TRPM8 activity .

Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of thiophene-containing compounds, including this compound. The findings suggested that these compounds could decrease pro-inflammatory cytokine production, indicating their potential use in treating inflammatory disorders .

Synthesis and Accessibility

The synthesis of this compound typically involves several steps, making it a versatile building block for further research and application development. Its synthetic accessibility allows for extensive exploration of its biological properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine, and what critical parameters influence yield and purity?

  • Methodological Answer : A common approach involves reductive amination of 5-methylthiophene-2-carbaldehyde with cyclopropylamine. For example, hydrogenation of imine intermediates (e.g., N-[(5-methylthiophen-2-yl)methylene]cyclopropanamine) over platinum catalysts can yield the target compound, as demonstrated in analogous syntheses of cyclopropanamine derivatives . Key parameters include catalyst selection (e.g., PtO₂), reaction temperature (20–50°C), and solvent choice (e.g., methanol or ethanol). Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products. General procedures for similar compounds highlight the importance of stoichiometric control (1:2 aldehyde:amine ratio) and inert atmospheres to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at 0–6°C to minimize degradation. While specific toxicity data are limited, follow standard protocols for handling amines: use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Static-free equipment is recommended due to potential flammability. Emergency measures for spills include neutralization with dilute acetic acid and disposal via authorized hazardous waste channels .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the cyclopropane ring (characteristic δ 0.5–1.5 ppm for CH₂ groups) and thiophene-methyl substituents (δ 2.3–2.5 ppm). Compare with published data for structurally similar compounds .
  • HRMS : Use high-resolution mass spectrometry to verify the molecular ion ([M+H]⁺) and isotopic patterns. For example, a compound with molecular formula C10H13NS\text{C}_{10}\text{H}_{13}\text{NS} should show a calculated mass of 179.0768 .
  • IR : Confirm the absence of aldehyde peaks (~1700 cm⁻¹) to ensure complete reduction of intermediates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity or electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-rich thiophene ring may participate in π-π stacking or charge-transfer interactions. Software like Gaussian or ORCA can simulate reaction pathways, such as hydrogenation kinetics or cyclopropane ring strain effects . Validate computational results with experimental data (e.g., X-ray crystallography or electrochemical assays).

Q. What strategies resolve crystallographic data contradictions during structure refinement using programs like SHELXL?

  • Methodological Answer : If refinement metrics (e.g., R-factor) diverge, re-examine the model for missed disorder or twinning. Use SHELXL’s "TWIN" and "BASF" commands to handle twinned data . Validate hydrogen atom placement with "AFIX" constraints and anisotropic displacement parameters. Cross-check with Fourier difference maps to identify unresolved electron density. Recent SHELX updates improve handling of high-resolution data and pseudo-symmetry .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer : Synthesize analogs with variations in the thiophene substituents (e.g., 5-bromo or 5-methoxy groups) or cyclopropane ring size. Test these derivatives in bioassays (e.g., enzyme inhibition or receptor binding) and correlate activity with structural features. For example, substituent electronegativity may influence membrane permeability, as seen in related cyclopropanamine derivatives . Use multivariate statistical analysis (e.g., PCA) to identify key SAR drivers.

Q. What are the best practices for analyzing reaction mechanisms in the synthesis of cyclopropanamine derivatives?

  • Methodological Answer : Employ kinetic isotope effects (KIEs) to probe rate-determining steps, such as imine formation or hydrogenation. Trap intermediates using low-temperature NMR or quenching agents. For hydrogenation steps, monitor H₂ uptake and catalyst turnover frequency. Mechanistic studies on analogous compounds suggest that Pt catalysts facilitate syn-addition of hydrogen to imine intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine
Reactant of Route 2
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N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine

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